molecular formula C7H2BrF4NO3 B1380029 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol CAS No. 1445995-81-2

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol

Cat. No. B1380029
CAS RN: 1445995-81-2
M. Wt: 303.99 g/mol
InChI Key: MWZVZNTWIAKZED-UHFFFAOYSA-N
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Description

“4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol” is a chemical compound. It is a white to light yellow crystal powder . It is used in the preparation of Amino Pyrimidine compounds for inhibiting protein Tyrosine kinase activity .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol” can be represented by the formula C7H2BrF4NO3 . The molecular weight is 241.005 Da .


Chemical Reactions Analysis

The compound is thought to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The biological activities of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 203.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.8±3.0 kJ/mol, and it has a flash point of 76.8±25.9 °C . The index of refraction is 1.505, and the molar refractivity is 40.8±0.3 cm3 .

Scientific Research Applications

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its incorporation into drug molecules can enhance biological activity and reduce toxicity. For instance, it serves as a precursor for vasokinetic kinin antagonists used to treat acute and neuropathic pain .

Agrochemical Synthesis

VHC99581: is employed in the synthesis of certain herbicides and insecticides. The fluorine atoms in the compound contribute to the creation of agrochemicals that are more stable and effective .

Continuous-Flow Chemistry

The compound is synthesized in a continuous-flow millireactor, which offers a safer and more efficient protocol compared to traditional batch reactors. This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO3/c8-2-1-3(13(15)16)6(14)4(5(2)9)7(10,11)12/h1,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVZNTWIAKZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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